molecular formula C15H18BrN3O2 B6958043 N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B6958043
M. Wt: 352.23 g/mol
InChI Key: NGQJDXMFHFBVLW-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound with a unique structure that includes a bromopyridine moiety, a cyclopropylmethyl group, and an oxopyrrolidine ring

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c16-12-6-11(7-17-8-12)15(10-3-4-10)18-13(20)9-19-5-1-2-14(19)21/h6-8,10,15H,1-5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQJDXMFHFBVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC(C2CC2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This can be achieved through bromination of pyridine using bromine or other brominating agents under controlled conditions. The cyclopropylmethyl group is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

The final step involves the formation of the oxopyrrolidine ring, which can be synthesized through a cyclization reaction involving an appropriate amide precursor. The reaction conditions for each step must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a role in binding to these targets, while the cyclopropylmethyl and oxopyrrolidine groups may influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(5-bromopyridin-3-yl)acetamide
  • N-(5-bromopyrimidin-2-yl)acetamide
  • N-(5-amino-3-bromopyridin-2-yl)acetamide

Uniqueness

N-[(5-bromopyridin-3-yl)-cyclopropylmethyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the presence of the cyclopropylmethyl group and the oxopyrrolidine ring, which are not found in the similar compounds listed above. These structural features may confer unique properties and activities, making it a valuable compound for various research applications.

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